molecular formula C9H16O4 B14633320 2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol CAS No. 53084-10-9

2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol

Cat. No.: B14633320
CAS No.: 53084-10-9
M. Wt: 188.22 g/mol
InChI Key: WBHLHNBJCSEJHV-UHFFFAOYSA-N
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Description

2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol is an organic compound that features a pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 3,4-dihydro-2H-pyran with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. Commonly used acids for this reaction include sulfuric acid and p-toluenesulfonic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as ion-exchange resins can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols .

Scientific Research Applications

2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the pyran ring and the hydroxyl groups, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol is unique due to its combination of the pyran ring and the ethoxyethanol chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

CAS No.

53084-10-9

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-pyran-2-yloxy)ethoxy]ethanol

InChI

InChI=1S/C9H16O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h2,5,9-10H,1,3-4,6-8H2

InChI Key

WBHLHNBJCSEJHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC=C1)OCCOCCO

Origin of Product

United States

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